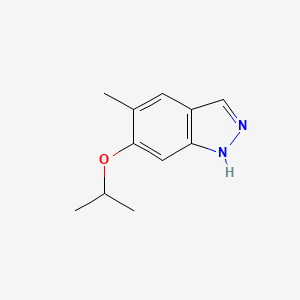

6-Isopropoxy-5-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-methyl-6-propan-2-yloxy-1H-indazole |

InChI |

InChI=1S/C11H14N2O/c1-7(2)14-11-5-10-9(4-8(11)3)6-12-13-10/h4-7H,1-3H3,(H,12,13) |

InChI Key |

FFBYEWCBJYHTER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC(C)C)NN=C2 |

Origin of Product |

United States |

Mechanistic Investigations and Derivatization Reactions of 6 Isopropoxy 5 Methyl 1h Indazole

Elucidation of Reaction Mechanisms in Indazole Synthesis

The construction of the indazole core can be achieved through various synthetic routes, each with distinct mechanistic pathways.

Detailed Mechanistic Pathways for Cycloadditions and Rearrangements

The synthesis of the 1H-indazole skeleton can be accomplished via a [3+2] annulation approach involving arynes and hydrazones. organic-chemistry.org This method allows for the use of both N-tosylhydrazones and N-aryl/alkylhydrazones under varying reaction conditions to produce a range of indazole derivatives. organic-chemistry.org Another prominent cycloaddition pathway is the 1,3-dipolar cycloaddition. For instance, the reaction of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF or TBAF provides a direct and efficient route to substituted indazoles. organic-chemistry.org Similarly, N-tosylhydrazones can react with arynes through a 1,3-dipolar cycloaddition of in situ generated diazo compounds. organic-chemistry.org

The synthesis of 2H-indazoles can be efficiently achieved through a [3+2] dipolar cycloaddition of arynes and sydnones. nih.gov This reaction proceeds under mild conditions and involves the formation of a bicyclic adduct that spontaneously extrudes carbon dioxide in a retro-[4+2] fashion to yield the 2H-indazole skeleton. nih.gov

Rearrangements also play a role in indazole synthesis. For example, the synthesis of 3,7-dinitro-1H-indazole involves a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it

Radical Intermediates in Electrochemical Routes and C-H Aminations

Electrochemical methods offer a sustainable approach to indazole synthesis, often involving radical intermediates. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed for the synthesis of 1H-indazoles. rsc.orgresearchgate.net In this process, anodic oxidation facilitates the formation of N-free radicals, which then undergo cyclization. rsc.orgresearchgate.net Hexafluoroisopropanol (HFIP) can be employed as a solvent and proton donor, promoting the formation of these N-radical intermediates. rsc.orgresearchgate.net

Radical pathways have also been implicated in C-H amination reactions. A silver(I)-mediated intermolecular oxidative C-H amination has been used for the synthesis of 3-substituted indazoles, with preliminary mechanistic studies suggesting the process occurs via an outer-sphere electron transfer catalyzed by the Ag(I) oxidant. nih.gov Furthermore, an organophotoredox-catalyzed oxidative coupling enables the C-H amination of 2H-indazoles with various amines, proceeding through a radical mechanism at room temperature. chim.itorganic-chemistry.org An electrochemical method for the C-3 amination of 2H-indazoles has also been reported, which is proposed to involve an oxidative addition/elimination sequence. rsc.org

Studies on Tautomerism and Isomerization (1H- and 2H-Indazoles)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govchemicalbook.com The 1H-tautomer is thermodynamically more stable than the 2H-tautomer, with a calculated free energy difference of approximately 2.3 kcal/mol. chemicalbook.com Theoretical calculations at the MP2/6-31G** level indicate that the 1H-tautomer of unsubstituted indazole is 15 kJ·mol⁻¹ (about 3.6 kcal/mol) more stable than the 2H-tautomer. nih.gov This greater stability of the 1H-form is generally observed regardless of the solvent. chemicalbook.com

The tautomeric equilibrium can be influenced by various factors. While ground-state tautomerism of indazole itself is not typically observed, it can occur in excited states, for instance, in complexes with benzoic acid or acetic acid, driven by a double proton transfer. umich.edu The polarity of the solvent could also potentially enable indazole tautomerism, as 2-methylindazole is significantly more polar than 1-methylindazole. umich.edu

The position of substituents on the indazole ring can affect the tautomeric preference and the ratio of N-1 to N-2 alkylated products in derivatization reactions. nih.gov

| Tautomer/Isomer | Relative Stability | Dipole Moment (Calculated) |

| 1H-Indazole | More stable nih.govchemicalbook.com | 1.5 D (for 1-methylindazole) umich.edu |

| 2H-Indazole | Less stable nih.govchemicalbook.com | 3.4 D (for 2-methylindazole) umich.edu |

| 3H-Indazole | Not very common chemicalbook.com | Not specified |

N-Oxide Formation and Deoxygenation Mechanisms

The formation of indazole N-oxides introduces a functional group that can be valuable for modulating the properties of the molecule. acs.org A selective electrochemical synthesis of 1H-indazole N-oxides has been developed. nih.gov Mechanistic studies, including electron paramagnetic resonance spectroscopy and cyclic voltammetry, suggest a radical pathway involving iminoxyl radicals for this transformation. nih.gov

The deoxygenation of heterocyclic N-oxides, including indazole N-oxides, can be achieved using various methods. One sustainable approach employs iodide as a catalyst, which is regenerated by formic acid. rsc.org DFT computational studies suggest that the reduction mechanism involves a direct interaction between the iodide and the oxygen of the N-oxide within a Mg2+/formic acid framework, leading to the formation of the N-heterocycle and a hypoiodite (B1233010) unit. rsc.org Formic acid then facilitates the regeneration of the iodide from the hypoiodite. rsc.org Another method for deoxygenation is through paired electrolysis using a zinc cathode, which leads to cathodic cleavage of the N-O bond. nih.gov

Derivatization Strategies for Functionalization of the 1H-Indazole Scaffold

Functionalization of the indazole ring is crucial for the development of new derivatives with specific properties.

N-Alkylation and N-Arylation Approaches

N-alkylation of the 1H-indazole scaffold often leads to a mixture of N-1 and N-2 alkylated products, and achieving regioselectivity can be challenging. nih.govresearchgate.net The choice of reaction conditions, including the base and solvent, as well as the steric and electronic properties of substituents on the indazole ring, can significantly influence the N-1/N-2 regioisomeric distribution. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for N-1 selective alkylation of certain C-3 substituted indazoles. nih.gov Conversely, the presence of electron-withdrawing groups at the C-7 position, such as NO2 or CO2Me, can confer excellent N-2 regioselectivity. nih.gov

Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. nih.gov For selective N-2 alkylation, methods using trifluoromethanesulfonic acid or copper(II) triflate as promoters with alkyl 2,2,2-trichloroacetimidates have been developed. organic-chemistry.org

N-arylation of indazoles can be achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.gov This approach has been used to synthesize N-phenyl- and N-thiazolyl-1H-indazoles. nih.gov Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another method to synthesize 2-aryl-2H-indazoles. organic-chemistry.org

| Reagent/Condition | Major Product |

| NaH in THF with alkyl bromide | N-1 alkylated indazole nih.gov |

| Mitsunobu reaction | N-2 alkylated indazole nih.gov |

| Trifluoromethanesulfonic acid/Copper(II) triflate with alkyl 2,2,2-trichloroacetimidates | N-2 alkylated indazole organic-chemistry.org |

| Copper-catalyzed intramolecular N-arylation of o-chloroarylhydrazones | N-aryl-1H-indazoles nih.gov |

| Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles organic-chemistry.org |

C-H Functionalization of Indazole N-Oxides

Electrochemical methods have been demonstrated for the selective synthesis of 1H-indazole N-oxides. These N-oxides are valuable precursors for subsequent C-H functionalization reactions. Mechanistic studies, including cyclic voltammetry and electron paramagnetic resonance spectroscopy, point towards a radical-based pathway involving iminoxyl radicals in these transformations. The reactivity of the 1H-indazole N-oxide allows for a variety of C-H functionalization reactions, highlighting its potential for creating diverse derivatives. This electrochemical approach is noted for its broad substrate scope, tolerating both electron-rich and electron-poor indazole systems.

Another strategy involves a one-pot cascade reaction of N-nitrosoanilines with diazo compounds, facilitated by hexafluoroisopropanol (HFIP), to produce functionalized indazole N-oxides. This method proceeds through a proposed mechanism involving nitroso-directed C-H alkylation, subsequent enol nucleophilic addition to the nitroso group, and an HFIP-assisted ring-opening followed by aromatization-driven dehydrogenation. The resulting indazole N-oxides can be further diversified, showcasing the potential for creating libraries of compounds with potential biological activity.

The rich reactivity of the N-oxide group in 1H-indazoles makes it a key platform for directing C-H functionalization, a strategy that has been effectively employed with other N-heterocyclic oxides like quinoline (B57606) N-oxides.

Introduction of Complex Side Chains for Enhanced Bioactivity

The introduction of complex and diverse side chains onto a core scaffold is a cornerstone of medicinal chemistry, often leading to significant improvements in biological activity, selectivity, and pharmacokinetic properties. For the 6-isopropoxy-5-methyl-1H-indazole core, the strategic installation of various side chains is anticipated to modulate its interaction with biological targets. Although specific examples of introducing complex side chains to this compound are not detailed in the available literature, general principles of indazole functionalization offer insights into potential strategies.

The C3 position of the indazole ring is a common site for modification. The use of 1H-indazole N-oxides has proven to be an effective method for the selective introduction of a wide array of functional groups at this position. These groups can include amino, chloro, hydroxy, sulfonyl, aryl, olefin, and alkyl moieties. Such transformations provide a direct route to C3-functionalized 1H-indazoles, which are of significant interest in medicinal chemistry.

The reaction of 1H-indazoles with formaldehyde (B43269) in acidic aqueous solutions has been studied, leading to the formation of (1H-indazol-1-yl)methanol derivatives. This reaction, common to many azoles, provides a handle for further synthetic manipulation, potentially allowing for the extension to more complex side chains. The stability and reactivity of these adducts can be influenced by the substitution pattern on the indazole ring.

The broader exploration of C-H functionalization of the indazole scaffold, through both transition-metal-catalyzed and metal-free approaches, has been extensively reviewed as a means to append various substituents. These strategies are crucial for accessing novel chemical space and developing compounds with therapeutic potential. The insights gained from these general studies on indazoles lay the groundwork for future investigations focused on the targeted derivatization of this compound to enhance its bioactivity.

Structure Activity Relationship Sar Studies of 6 Isopropoxy 5 Methyl 1h Indazole Analogs

Impact of Isopropoxy Substitution on Biological Potency and Selectivity

The introduction of an isopropoxy group onto the indazole ring is a key determinant of biological activity, influencing both how tightly the molecule binds to its target and which kinases it can inhibit effectively.

The placement of the isopropoxy group on the indazole core significantly impacts the molecule's interaction with kinase targets. Docking studies of indazole derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1) have shown that alkoxy groups like ethoxy and isopropoxy can fit snugly into a hydrophobic cavity within the ATP-binding pocket. nih.gov This occupancy of the hydrophobic space is a critical factor that contributes to the high potency of these derivatives. nih.gov

While the specific compound 6-isopropoxy-5-methyl-1H-indazole is not extensively detailed in the reviewed literature, the importance of the alkoxy group's position is highlighted by analogs. For instance, a novel compound developed for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibition, 4-(6-fluoro-4-(5-isopropoxy -1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), features the isopropoxy group at the 5-position. nih.gov The potent activity of FIPM underscores that the 5-position is a viable location for the isopropoxy substituent to achieve strong LRRK2 inhibition. nih.gov This suggests that the precise positioning of the isopropoxy group is crucial for optimizing interactions within the specific topology of a target kinase's active site.

Mutations that lead to increased kinase activity of LRRK2 are associated with Parkinson's disease, making LRRK2 inhibitors a significant area of research. nih.gov The isopropoxy-indazole scaffold has demonstrated potent inhibition of LRRK2. The compound FIPM, which has a 5-isopropoxy-1H-indazole core, exhibits a strong binding affinity for the G2019S-mutated LRRK2, with an IC50 value of 8.0 nM. nih.gov This potency is comparable to other well-known LRRK2 inhibitors, demonstrating a clear correlation between this substitution pattern and LRRK2 inhibition. nih.gov

Table 1: In Vitro LRRK2 Binding Affinity of Isopropoxy-Indazole Analog (FIPM)

| Compound | Target | IC50 (nM) |

|---|---|---|

| FIPM | LRRK2 (G2019S) | 8.0 |

| PF-06447475 (comparator) | LRRK2 (G2019S) | 10.2 |

Data sourced from Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2. nih.gov

For FGFR1, a potential target in cancer therapy, the isopropoxy group contributes significantly to inhibitory activity. nih.govnih.gov As previously mentioned, docking studies predict that an isopropoxy group enhances potency by occupying a key hydrophobic cavity in FGFR1. nih.gov Further supporting the suitability of the indazole scaffold, extensive research on other 1H-indazol-3-amine derivatives has identified inhibitors of FGFR1 with IC50 values as low as 2.9 nM. nih.gov This demonstrates the strong potential of isopropoxy-substituted indazoles as FGFR1 inhibitors.

Role of the Methyl Group at Position 5 in Modulating Activity

The methyl group at the 5-position of the indazole ring also plays a crucial role in defining the compound's biological profile through its size and electronic properties.

The methyl group is a small, lipophilic substituent that provides steric bulk and is weakly electron-donating. These characteristics influence how the inhibitor fits into the kinase active site and its interactions with nearby amino acid residues. In the context of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, the effect of a 5-methyl group has been compared to other substituents. In one study, an indazole derivative with a methyl group at the 5-position showed lower activity against GSK-3 compared to analogs with a methoxy (B1213986) group at the same position. nih.gov This suggests that for this particular kinase, the electronic properties and potential for hydrogen bonding offered by the methoxy group are more critical for high potency than the simple steric bulk provided by the methyl group. nih.gov

When comparing the 5-methyl group to other substituents, particularly alkoxy groups, significant differences in potency emerge. Structure-activity relationship studies on a series of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors revealed that a compound with a 5-methyl group was less potent than derivatives bearing a 5-methoxy group. nih.gov

Table 2: Comparison of 5-Substituents on Indazole Analogs for GSK-3 Inhibition

| Compound ID (Reference) | 5-Position Substituent | IC50 (µM) |

|---|---|---|

| 48 | Methyl | >10 |

| 49 | Methoxy | 1.7 |

| 50 | Methoxy | 0.35 |

Data sourced from Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. nih.gov

This trend is not unique to GSK-3. In the development of indazole-pyrimidine based inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), derivatives with hydrophobic groups such as alkyl or halogen substituents generally showed a decrease in potency compared to those with a methoxy group. nih.gov The superior activity of the methoxy group in these cases is often attributed to its ability to engage in favorable electronic and hydrogen-bonding interactions within the active site, a feature that a simple alkyl group like methyl lacks. nih.gov

Influence of the Indazole Core on Ligand-Target Interactions

The 1H-indazole ring system is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form critical interactions with the target enzyme. rsc.orgnih.gov It acts as a bioisostere of indole, often providing improved metabolic stability and other physicochemical properties. nih.gov

The primary role of the indazole core is to anchor the inhibitor into the ATP-binding site by mimicking the interactions of the adenine (B156593) portion of ATP. This is typically achieved through a conserved hydrogen-bonding pattern with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. nih.gov Structural data from various indazole-kinase complexes confirm this binding mode. For example:

In FGFR1, the N-H of the indazole ring can form a hydrogen bond with the backbone of Glu562, while one of the ring's nitrogen atoms can bond with Ala564. nih.gov

In GSK-3β, the indazole NH-1 and N-2 atoms form two hydrogen bonds with the hinge residues Asp133 and Val135, respectively, creating a stable, tridentate interaction pattern. nih.gov

This ability to form multiple, specific hydrogen bonds with the kinase hinge makes the indazole core an effective and versatile foundation for designing potent and selective ATP-competitive kinase inhibitors. nih.govnih.gov

Broader Structure-Activity Landscape of Indazole Derivatives

The indazole scaffold is a versatile platform in drug discovery, featured in approved drugs like the anticancer agents pazopanib (B1684535) and niraparib. nih.govbiotech-asia.org Its utility stems from the bicyclic aromatic system containing two adjacent nitrogen atoms, which can engage in crucial hydrogen bonding within the hydrophobic pockets of biological targets like protein kinases. researchgate.net SAR studies on various indazole series consistently highlight that the type and position of substituents on the indazole ring are critical for determining potency and selectivity. nih.gov

Research into indazole derivatives as kinase inhibitors, for instance, has shown that substitutions at the C3, C4, and C6 positions of the indazole core can be crucial for inhibitory activity. nih.gov The nature of the aryl groups at these positions often dictates the interaction with the target protein. nih.gov For example, in a series of 3-substituted 1H-indazoles designed as IDO1 inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be essential for strong inhibitory activity. nih.gov Similarly, for certain Rho-kinase inhibitors, the geometry of N-substituted prolinamido indazole derivatives significantly impacts their potency. nih.gov These findings underscore the principle that modifications across the indazole scaffold allow for the fine-tuning of pharmacological properties.

Importance of Hydrophobic Groups and Hydrogen Bond Donors/Acceptors

The interplay between hydrophobic and polar interactions is a defining factor in the SAR of indazole derivatives. The hydrophobic nature of the indazole ring system itself contributes to binding in hydrophobic pockets of target proteins. nih.govresearchgate.net The addition of further hydrophobic substituents, such as alkyl or aryl groups, can enhance this binding and improve potency.

Studies have shown that increasing the size of hydrophobic groups at certain positions can lead to increased activity. For example, in one study of kinase inhibitors, replacing a 3-methoxyphenyl (B12655295) group with larger hydrophobic groups like 3-ethoxyphenyl and 3-isopropoxyphenyl resulted in a progressive increase in inhibitory activity. nih.gov This suggests that the isopropoxy group of this compound likely plays a significant role in anchoring the molecule within a hydrophobic region of its target.

The nitrogen atoms of the indazole ring act as both hydrogen bond donors (N-H) and acceptors, which is a key feature for interaction with biological targets. researchgate.netnih.gov The N-H group can form a crucial hydrogen bond with an acceptor residue in the ATP-binding site of many kinases, a common interaction mode for indazole-based inhibitors. nih.govresearchgate.net The ability to form these directed interactions is often a prerequisite for high-affinity binding. The balance between the number of hydrogen bond donors and acceptors is a critical parameter in drug design, influencing properties like permeability and solubility. nih.govchemrxiv.org The strategic placement of additional hydrogen bond donor or acceptor functionalities on substituents can further optimize target engagement. researchgate.net

The following table illustrates the effect of modifying substituents on the indazole core, highlighting the impact on biological activity.

Effect of Halogenation on Pharmacological Profile

Halogenation is a widely used strategy in medicinal chemistry to modulate a compound's pharmacological profile, and indazole derivatives are no exception. rsc.org Introducing halogen atoms (fluorine, chlorine, bromine, iodine) can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity. nih.govrsc.org Halogens can participate in specific interactions, including halogen bonding, which can enhance binding to a target protein. researchgate.net

The position of halogenation on the indazole ring is critical. For instance, in the development of selective glucocorticoid receptor agonists, specific halogen substitutions were explored to optimize the compound's properties. nih.gov Studies on various classes of indazole derivatives have shown that halogenation can either increase or decrease biological activity depending on the specific position and the nature of the target. nih.govnih.gov For example, the introduction of a fluorine atom to a phenyl ring substituent on an indazole derivative led to a notable change in its kinase inhibitory profile. nih.gov In another series of serotonin (B10506) receptor agonists, a 5-chloroindazole analog was found to be inactive, whereas the corresponding 5-hydroxy analog retained potency, demonstrating the profound impact of substituent choice at this position. nih.gov The synthesis of halogenated indazoles is an area of active research, with methods being developed for regioselective halogenation at various positions, including C3, to create intermediates for further drug development. rsc.orgnih.govchim.it

The table below presents findings on how halogenation affects the activity of certain indazole derivatives.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone in understanding the electronic structure and reactivity of indazole derivatives.

DFT calculations are frequently employed to elucidate the mechanisms of reactions involving the indazole ring. For instance, studies on the regioselective alkylation of substituted indazoles have utilized DFT to understand the formation of N1- and N2-substituted products. nih.gov These calculations can reveal the influence of substituents and reaction conditions on the kinetic and thermodynamic profiles of the reaction, often involving the analysis of partial charges and Fukui indices to predict reactivity. nih.gov DFT has also been used to investigate the mechanism of other reactions, such as the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, suggesting a radical chain mechanism. nih.gov

The conformational preferences and energetic landscapes of indazole derivatives are critical for their biological activity. While no specific conformational analysis for 6-Isopropoxy-5-methyl-1H-indazole has been published, DFT methods are the standard for such investigations. These studies typically calculate the relative energies of different conformers and the rotational barriers of substituent groups to identify the most stable geometries.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how indazole-based molecules might interact with biological targets, particularly protein kinases.

The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, especially for kinase inhibitors. nih.govpharmablock.com Consequently, numerous molecular docking studies have been performed on various indazole derivatives to predict their binding modes within the ATP-binding sites of kinases like Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govbiotech-asia.org These studies help in rationalizing the structure-activity relationships (SAR) and in the design of more potent and selective inhibitors. For example, docking studies on indazole derivatives targeting FGFR1 have shown that the indazole core can form crucial hydrogen bonds with hinge region residues such as Ala564. nih.gov Similarly, indazole-based compounds have been docked into the active site of VEGFR2 to elucidate their inhibitory mechanism. nih.gov While a wide array of indazoles have been studied, simulations for this compound against these or other kinases like GSK-3β, ERK1/2, and LRRK2 are not documented in the literature.

A common outcome of molecular docking and dynamics studies is the identification of key amino acid residues that are crucial for ligand binding. For indazole-based kinase inhibitors, interactions with the hinge region of the kinase domain are a recurring theme. nih.gov The N1-H of the indazole ring often acts as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor, mimicking the interactions of the adenine (B156593) part of ATP. The specific substituents on the indazole ring then dictate additional interactions with other residues in the active site, influencing potency and selectivity.

Pharmacophore Modeling for Target Identification and Optimization

Pharmacophore modeling is another key computational strategy used in the discovery of indazole-based drugs. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Pharmacophore models have been developed for various classes of indazole inhibitors. For instance, a de novo design approach was used to identify an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.govnih.gov Such models are then used to screen large compound libraries to identify new potential hits or to guide the optimization of existing lead compounds. Ligand-based pharmacophore modeling has also been applied to indazole analogs to discover inhibitors for targets such as the estrogen receptor alpha (ERα). ugm.ac.id Again, no specific pharmacophore model for this compound has been reported.

Generation and Validation of Pharmacophore Models

Pharmacophore modeling is a cornerstone of rational drug design, providing a three-dimensional abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. For indazole derivatives, which are recognized as privileged structures in medicinal chemistry, pharmacophore models help to identify the key interaction points that govern their bioactivity.

While specific pharmacophore models for this compound are not yet extensively published, the general approach involves aligning a set of active indazole-based compounds and identifying common chemical features. These models are then validated for their ability to distinguish between active and inactive molecules, thus confirming their predictive power for new chemical entities.

Feature Mapping (e.g., Hydrogen Bond Donors, Hydrogen Bond Acceptors, Hydrophobic Centers)

A critical aspect of pharmacophore modeling is the precise mapping of key chemical features within the molecule. For this compound, this involves identifying:

Hydrogen Bond Donors: The nitrogen atom of the indazole ring (at position 1) is a primary hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom at position 2 of the indazole ring and the oxygen atom of the isopropoxy group can act as hydrogen bond acceptors.

Hydrophobic Centers: The isopropoxy group and the methyl group contribute to the hydrophobic character of the molecule, which is crucial for interactions with nonpolar pockets in a target protein.

These features are mapped onto a 3D coordinate space to create a pharmacophoric hypothesis that can be used to screen virtual compound libraries for molecules with similar interaction potential.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. This method is invaluable for optimizing lead compounds and predicting the activity of novel analogs.

Correlation of Molecular Descriptors with Biological Activity

The development of a robust QSAR model for this compound and its analogs would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: Such as dipole moment and atomic charges, which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

These descriptors are then statistically correlated with experimentally determined biological activities (e.g., IC50 values) to generate a mathematical model.

| Molecular Descriptor Category | Examples | Relevance to Biological Activity |

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with the target. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into the binding site. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Describes the overall shape and branching of the molecule. |

Prediction of New Active Analogs

A validated QSAR model serves as a powerful predictive tool. By inputting the calculated descriptors for newly designed, yet unsynthesized, analogs of this compound, their biological activity can be estimated. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency, thereby accelerating the drug discovery process. For instance, modifications to the isopropoxy or methyl groups could be explored virtually to predict their impact on activity before committing to laboratory synthesis.

In Vitro Biological Targets and Mechanisms of Action of 6 Isopropoxy 5 Methyl 1h Indazole Analogs

Kinase Inhibition Profiles

Indazole derivatives have been widely investigated as inhibitors of specific kinases, including both tyrosine and serine/threonine kinases. nih.gov The core structure serves as a versatile template for designing potent and selective inhibitors that target the ATP-binding pocket of these enzymes, which are crucial regulators of cellular signaling pathways. nih.govnih.gov Aberrant kinase activity is a hallmark of many diseases, and indazole-based compounds have shown promise in targeting several key kinases involved in pathological processes. nih.govnih.gov

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein (MAP) kinase signaling cascade. This pathway is frequently hyperactivated in various cancers due to mutations in upstream genes like RAS or BRAF, making ERK1/2 a key therapeutic target. google.com Indazole derivatives have been specifically designed and investigated as inhibitors of the ERK1/2 signaling pathway. google.com As terminal kinases in this cascade, ERK1/2 are considered crucial targets, and their inhibition can overcome resistance mechanisms developed against upstream inhibitors like MEK or KRAS inhibitors. nih.gov

The primary mechanism of ERK1/2 inhibition by small molecules involves preventing the phosphorylation of ERK, which is necessary for its activation. nih.govnih.gov Inhibitors of the upstream kinase MEK, such as PD98059, have been shown to effectively block endothelin-stimulated ERK activation and subsequent airway smooth muscle cell proliferation. nih.gov This demonstrates that interrupting the signaling cascade at a point before ERK activation is a valid strategy.

Inhibiting ERK activation is a critical endpoint, as it prevents the downstream signaling events that lead to cellular proliferation and survival. nih.govnih.gov Studies have shown that blocking ERK phosphorylation contributes to antinociceptive effects in response to certain stimuli, highlighting the role of this pathway beyond cancer. nih.gov Some advanced inhibitors can suppress the feedback reactivation of the pathway, leading to more potent and sustained inhibition of ERK signaling. nih.gov While specific data on 6-isopropoxy-5-methyl-1H-indazole is limited in this context, patent literature describes various indazole derivatives useful as ERK inhibitors, underscoring the potential of this chemical class to target the ERK pathway. google.com

Leucine-Rich Repeat Kinase 2 (LRRK2) Targeting

Mutations that lead to increased activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are strongly associated with Parkinson's disease. nih.gov This has made LRRK2 a significant target for the development of novel inhibitors. Research has led to the development of potent 3-(4-pyrimidinyl)indazole analogs as LRRK2 inhibitors. nih.gov

Further optimization of this scaffold resulted in the discovery of a novel compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine, also known as FIPM. nih.gov This analog demonstrated high-affinity binding to LRRK2 in vitro. nih.gov The inhibitory activity was measured against the G2019S-mutated LRRK2, a common disease-associated mutation. nih.gov

Table 1: In Vitro LRRK2 Inhibition by an Indazole Analog

| Compound | Target | IC50 (nM) |

|---|---|---|

| FIPM | LRRK2 (G2019S) | 8.0 |

Data sourced from a study on novel radiotracers for targeting LRRK2. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a validated target in cancer therapy due to its role in cell proliferation, differentiation, and angiogenesis. nih.govnih.gov Structure-based drug design has led to the development of potent indazole-based FGFR inhibitors. nih.gov By employing strategies like scaffold hopping from known FGFR inhibitors, novel 1H-indazol-3-amine derivatives were synthesized and evaluated. nih.gov

One such study identified compound 7n , which incorporates a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, as a potent FGFR1 inhibitor. nih.gov Further structural modifications led to the discovery of compound 7r , which exhibited even greater potency at both the enzymatic and cellular levels. nih.gov These findings highlight the effectiveness of the indazole core in targeting the FGFR kinase family. nih.gov

Table 2: In Vitro FGFR1 Inhibition by Indazole Analogs

| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |

|---|---|---|

| 7n | 15.0 | 642.1 |

| 7r | 2.9 | 40.5 |

Data from a study on the design and synthesis of novel FGFR inhibitors with an indazole scaffold. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3), particularly the GSK-3β isoform, is a constitutively active serine/threonine kinase implicated in the pathophysiology of several conditions, including mood disorders and neurological diseases. nih.govnih.gov GSK-3β is a highly sought-after target, and indazole-based compounds have been developed as selective inhibitors. nih.gov

Researchers have reported on 1H-indazole-3-carboxamide derivatives with potent GSK-3β inhibitory activity. nih.gov Notably, analogs containing an isopropoxypyridinyl group showed significantly enhanced potency. nih.gov For example, compound 2 demonstrated a low nanomolar IC50 value, establishing it as a highly potent inhibitor. nih.gov Subsequent optimization efforts on a similar indazole series aimed to improve drug-like properties, leading to compound 14 , which maintained potent inhibition while mitigating off-target effects. nih.gov

Table 3: In Vitro GSK-3β Inhibition by Indazole Analogs

| Compound | Target | IC50 (nM) |

|---|---|---|

| 2 | GSK-3β | 4 |

| 4 | GSK-3β | 9 |

Data from a study on imidazopyridine GSK-3β inhibitors, which referenced prior work on 1H-indazole-3-carboxamide derivatives. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibiting VEGFR2 is a proven and effective strategy in cancer treatment. nih.govnih.gov The indazole scaffold has been successfully utilized to design potent VEGFR2 kinase inhibitors. nih.gov

Through targeted design and synthesis, a series of indazole derivatives were developed and evaluated for their anti-angiogenic properties. nih.gov Among these, compound 30 was identified as an exceptionally potent inhibitor of VEGFR2, with an IC50 value in the low nanomolar range. nih.gov Computational docking and molecular dynamics simulations have further elucidated the mechanism of action, showing that indazole derivatives can effectively bind within the kinase's ATP pocket, stabilized by hydrogen bonds and other interactions with key amino acid residues like Cys919. mdpi.com

Table 4: In Vitro VEGFR2 Inhibition by an Indazole Analog

| Compound | Target | IC50 (nM) |

|---|---|---|

| 30 | VEGFR2 | 1.24 |

Data sourced from research on the biological evaluation of indazole derivatives as VEGFR2 kinase inhibitors. nih.gov

Table of Mentioned Compounds

| Compound Name/Identifier | Chemical Name/Description |

|---|---|

| FIPM | 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine |

| Compound 7n | An indazole analog with a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold |

| Compound 7r | An optimized analog of compound 7n |

| Compound 2 | A 1H-indazole-3-carboxamide derivative with an isopropoxypyridinyl group |

| Compound 4 | A 1H-indazole-3-carboxamide derivative with an isopropoxypyridinyl group |

| Compound 14 | An optimized 1H-indazole-3-carboxamide GSK-3β inhibitor |

| Compound 30 | An indazole-based VEGFR2 inhibitor |

| PD98059 | A small molecule inhibitor of MEK (MAP or ERK kinase) |

Hematopoietic Progenitor Kinase 1 (HPK1) Modulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor signaling and is considered a promising target for cancer immunotherapy. nih.govnih.gov Inhibition of HPK1 is expected to enhance anti-tumor immunity. nih.gov Several studies have identified 1H-indazole derivatives as potent inhibitors of HPK1.

In the pursuit of potent and selective HPK1 inhibitors, a biaryl amide series with an indazole core was explored. nih.gov Structure-activity relationship (SAR) studies identified 1H-indazole 5a as a promising lead, which demonstrated improved cellular potency. Further optimization by adding a fluoro substitution resulted in compound 5b , which showed enhanced enzymatic and cellular potency. nih.gov Although the corresponding 2H-indazole isomer was also potent, it exhibited lower chemical stability. nih.gov

Table 1: SAR of 1H-Indazole Analogs as HPK1 Inhibitors nih.gov

| Compound | R | HPK1 IC₅₀ (nM) | p-SLP76 IC₅₀ (µM) |

| 5a | H | 1.8 | 0.033 |

| 5b | F | 0.8 | 0.016 |

Another study focused on "reverse indazole" analogs for HPK1 inhibition. nih.gov High-throughput screening identified several potent indazole hits, though some, like compounds 1 and 2 , had poor pharmacokinetic profiles. nih.gov Comprehensive SAR studies, guided by X-ray crystallography, led to the identification of potent reverse indazole inhibitors with improved selectivity and promising in vivo pharmacokinetic profiles. nih.gov

Pan-Pim Kinases Inhibition

The Pim kinases are a family of serine/threonine kinases that play a crucial role in tumorigenesis by regulating various signaling pathways. Consequently, they are an attractive target for cancer therapy. nih.gov A series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors. nih.gov Starting from a hit compound, SAR development led to the identification of highly potent analogs. nih.gov

Tropomyosin Receptor Kinase (TRK) Family Inhibition

No specific research findings were identified in the public domain literature detailing the in vitro inhibitory activity of this compound analogs against the Tropomyosin Receptor Kinase (TRK) family.

Other Enzymatic Targets

S-adenosylhomocysteine/methylthioadenosine (SAH/MTA) Nucleosidase Inhibition

S-adenosylhomocysteine/methylthioadenosine (SAH/MTA) nucleosidase is a key enzyme in bacterial metabolism, making it a target for the development of broad-spectrum antimicrobial agents. nih.govacs.org A series of indazole-containing compounds have been designed and synthesized as inhibitors of this enzyme. nih.govacs.org

Utilizing a 5-aminoindazole (B92378) core, researchers developed a series of potent inhibitors. nih.govacs.org Structure-based design led to a significant 6000-fold increase in potency. For instance, compound 20c emerged as a low molecular weight inhibitor with nanomolar potency in enzymatic assays and demonstrated antimicrobial activity against several pathogenic species with MIC values below 10 µM. acs.org The cocrystal structure of inhibitor 20f bound to SAH/MTA nucleosidase revealed that the biarene portion of the inhibitor occupies a channel at the dimer interface of the enzyme. acs.org

Table 2: Inhibitory Activity of Indazole Analogs against E. coli SAH/MTA Nucleosidase acs.org

| Compound | Kᵢ (µM) |

| 18a | 11.0 |

| 20f | 0.036 |

DNA Gyrase Inhibition

While various heterocyclic scaffolds are known to inhibit DNA gyrase, the searched scientific literature did not provide specific evidence of this compound analogs having inhibitory activity against this enzyme.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govgoogle.com Its role in immune evasion by tumors has made it a significant target for cancer immunotherapy. nih.govgoogle.com The 1H-indazole structure has been identified as a novel and potent pharmacophore for inhibiting IDO1. nih.gov

Research into a series of 1H-indazole derivatives has shown that the indazole scaffold is essential for IDO1 inhibition. nih.gov The inhibitory activity is significantly influenced by substituent groups at both the 4- and 6-positions of the indazole ring. nih.govnih.gov Docking models suggest that these compounds interact effectively with the ferrous ion of the heme group and with key residues within the hydrophobic pockets A and B of the enzyme, securing their inhibitory action. nih.govnih.gov

One study synthesized a series of 1H-indazole derivatives and evaluated their IDO1 inhibitory activities. nih.gov Among the tested compounds, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol demonstrated the most potent activity. nih.govnih.gov Further studies on 3-substituted 1H-indazoles also revealed compounds with strong inhibitory potential. nih.gov

Interactions with Ion Channels and Transporters

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel crucial for fluid and salt transport across epithelial membranes. google.com Mutations in the CFTR gene cause cystic fibrosis, a fatal genetic disease. google.com Certain indazole derivatives have been found to modulate CFTR activity. For instance, lonidamine (B1675067) and its analog AF2785 have been shown to inhibit the CFTR-Cl(-) current in rat epididymal epithelial cells. nih.gov

These compounds act as open-channel blockers of CFTR. nih.gov At lower concentrations (e.g., 10 µM for lonidamine), they induce a "flickery block," which reduces the channel-open time without affecting the open-channel probability or the single-channel current amplitude. nih.gov However, at higher concentrations (50 and 100 µM), lonidamine not only causes a flickery block but also decreases the open-channel probability, indicating an effect on CFTR gating. nih.gov This blocking effect is both voltage- and concentration-dependent. nih.gov The development of compounds that can restore or enhance the function of mutant CFTR is a key strategy for treating cystic fibrosis. google.com While specific enantiomer-specific effects for this compound analogs on CFTR are not detailed in the provided results, the general class of indazole derivatives shows clear interaction with this ion channel.

Mechanisms in Antiprotozoal Activity (e.g., against Trypanosoma cruzi and Leishmania)

Indazole derivatives, particularly indazole N-oxides, have demonstrated significant activity against protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. nih.govresearchgate.net

One of the proposed mechanisms for the antiprotozoal action of indazole derivatives is the generation of free radicals. researchgate.net Electron Spin Resonance (ESR) experiments have provided insights into this mechanism. nih.gov The generation of reactive oxygen species (ROS) like hydroxyl radicals can induce oxidative stress within the parasite, leading to cellular damage and death. researchgate.netnih.gov This mechanism is a known strategy for some antiparasitic drugs. researchgate.net

Another key mechanism is the inhibition of the parasite's respiratory chain. nih.govresearchgate.net Studies have shown that certain indazole N-oxide derivatives can inhibit oxygen uptake by the parasites. researchgate.net This disruption of cellular respiration interferes with the parasite's energy production, ultimately leading to its demise. nih.govcore.ac.uk

A study on a series of indazole N-oxide derivatives found that specific compounds exhibited notable antichagasic and leishmanicidal properties, with their mechanism linked to these dual actions of free radical production and respiratory inhibition. nih.gov

Mechanisms in Antimicrobial Activity (e.g., against S. aureus, Bacillus subtilis, and E. coli)

Indazole derivatives have shown a broad spectrum of antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. researchgate.netveterinaria.org

The proposed mechanism for their antibacterial action often involves the inhibition of DNA gyrase B. researchgate.net DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to the disruption of bacterial growth. researchgate.net Compounds with substitutions at the 5th and 6th positions of the indazole ring have been noted to exhibit better hydrogen bond interactions with this enzyme, suggesting a structure-activity relationship. researchgate.net

Another potential mechanism involves the interaction of these compounds with the bacterial cell membrane. For instance, silver(I) complexes of indazole have shown enhanced antimicrobial activity. core.ac.uk It is believed that silver ions can adhere to proteins in the bacterial cell membrane, penetrate the cell, and bind to DNA, thereby inhibiting cell division. core.ac.uk Furthermore, these ions can disrupt the bacterial respiratory system, leading to cell death. core.ac.uk

Different indazole derivatives have shown varying levels of potency. For example, in one study, substituted indazole compounds exhibited a minimum inhibitory concentration (MIC) of 50µg/mL against several bacterial strains. researchgate.net In another study, a tetrahydroindazole (B12648868) derivative containing a urea (B33335) moiety was as potent as ampicillin (B1664943) against S. aureus with an MIC of 12.5 µg/mL. tandfonline.com

Role as Nitric Oxide Receptor Activators

While many indazole derivatives have been investigated for their inhibitory effects on nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a distinct class of indazole analogs has been identified as direct activators of the nitric oxide receptor, soluble guanylate cyclase (sGC). These compounds represent a significant area of research as they can modulate the NO signaling pathway independently of endogenous NO production.

The primary mechanism of action for these indazole-based activators is the direct stimulation of sGC, a heterodimeric protein with a heme group that functions as the receptor for NO. nih.gov Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation. nih.gov

A notable example of an indazole derivative that functions as an sGC stimulator is the benzylindazole compound YC-1. nih.gov Research has shown that YC-1 and its analogs can stimulate sGC activity independently of NO and also work synergistically with NO to produce anti-aggregatory, anti-proliferative, and vasodilatory effects. nih.gov This dual action makes them attractive candidates for therapeutic development in cardiovascular diseases where the NO signaling pathway may be compromised. nih.gov

The discovery of YC-1 as the first sGC stimulator paved the way for the development of more potent and specific indazole-based compounds. nih.gov These second-generation sGC stimulators have been optimized to enhance their therapeutic potential for conditions such as systemic and pulmonary hypertension, heart failure, and atherosclerosis. nih.gov

In contrast, it is important to note that other substituted indazoles have been shown to inhibit neuronal nitric oxide synthase (nNOS). For instance, the introduction of a bromine atom at the C4 position of the indazole ring has yielded compounds with potent nNOS inhibitory activity. nih.gov Similarly, 3-Br-7-nitroindazole acts as a small-molecule inhibitor of NOS. nih.gov These findings highlight the diverse and substituent-dependent pharmacology of the indazole scaffold in the nitric oxide signaling pathway.

The following table lists the indazole derivatives mentioned in this section and their primary role in the nitric oxide signaling pathway.

| Compound Name | Role in Nitric Oxide Signaling |

| YC-1 | Soluble Guanylate Cyclase (sGC) Stimulator |

| 4-Bromo-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) Inhibitor |

| 3-Br-7-nitroindazole | Nitric Oxide Synthase (NOS) Inhibitor |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 6-Isopropoxy-5-methyl-1H-indazole and related indazole derivatives?

- Methodological Answer : Indazole derivatives are typically synthesized via cyclization or substitution reactions. For example, the use of p-toluenesulfonic acid (p-TSA) in dimethylformamide (DMF) under reflux (100°C) facilitates the formation of indazole scaffolds . Additionally, sodium metabisulfite in DMF under nitrogen at 120°C has been applied to synthesize substituted benzimidazoles, which can be adapted for introducing isopropoxy and methyl groups . Key steps include optimizing reaction time (e.g., 18 hours for cyclization) and purification via column chromatography or recrystallization.

Q. How are spectroscopic techniques applied to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For instance, methyl and isopropoxy groups exhibit distinct singlet and multiplet signals in ¹H NMR, while aromatic protons show coupling patterns indicative of indazole substitution . Infrared (IR) spectroscopy identifies functional groups, such as C-O (isopropoxy) and N-H (indazole) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is widely used. For polar byproducts, recrystallization from isopropyl alcohol or ethanol improves purity . Monitoring via thin-layer chromatography (TLC) ensures optimal separation, with Rf values adjusted by solvent polarity.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating ionization potentials, electron affinities, and bond dissociation energies . Basis sets like 6-31G(d,p) model molecular orbitals, while solvent effects are approximated using the polarizable continuum model (PCM). These calculations guide synthetic modifications by predicting charge distribution and nucleophilic/electrophilic sites .

Q. What approaches resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : SAR discrepancies arise from stereoelectronic effects or bioassay variability. Systematic variation of substituents (e.g., halogenation at C-5 or methoxy at C-6) paired with in vitro/in vivo testing identifies critical pharmacophores . Molecular docking and molecular dynamics simulations (e.g., using AutoDock or GROMACS) correlate binding affinities with biological activity, resolving conflicting data .

Q. How can researchers design experiments to address conflicting data on the compound’s metabolic stability or toxicity?

- Methodological Answer : Apply the PICO framework (Population: cell lines/animal models; Intervention: dose/concentration; Comparison: controls; Outcome: LC50/IC50) to standardize assays . For toxicity studies, high-throughput screening (HTS) with hepatic microsomes evaluates metabolic pathways, while FINER criteria (Feasible, Novel, Ethical, Relevant) ensure experimental rigor. Conflicting results are analyzed via multivariate regression to isolate variables like solvent effects or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.